molecular formula C24H47NO4 B1443717 12,12'-Azanediyldidodecanoic acid CAS No. 63071-78-3

12,12'-Azanediyldidodecanoic acid

Cat. No. B1443717
CAS RN: 63071-78-3
M. Wt: 413.6 g/mol
InChI Key: NSTXLXGRDZNHGD-UHFFFAOYSA-N
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Description

12,12’-Azanediyldidodecanoic Acid, also known as 12,12’-Iminobis-dodecanoic Acid, is a chemical of research interest . It has the CAS number 63071-78-3 .


Molecular Structure Analysis

The molecular weight of 12,12’-Azanediyldidodecanoic Acid is 413.63 . Its molecular formula is C24H47NO4 . The InChI key is NSTXLXGRDZNHGD-UHFFFAOYSA-N .

properties

IUPAC Name

12-(11-carboxyundecylamino)dodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H47NO4/c26-23(27)19-15-11-7-3-1-5-9-13-17-21-25-22-18-14-10-6-2-4-8-12-16-20-24(28)29/h25H,1-22H2,(H,26,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTXLXGRDZNHGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC(=O)O)CCCCCNCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H47NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30796242
Record name 12,12'-Azanediyldidodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30796242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12,12'-Azanediyldidodecanoic acid

CAS RN

63071-78-3
Record name 12,12'-Azanediyldidodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30796242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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